molecular formula C13H13ClFN3O3S B4545830 METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

Cat. No.: B4545830
M. Wt: 345.78 g/mol
InChI Key: XIYLJCZLKVMJIY-UHFFFAOYSA-N
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Description

METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a triazole ring, a chlorofluorophenoxy group, and a methyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps. One common route includes the reaction of 3-chloro-4-fluorophenol with methyl bromoacetate in the presence of a base to form methyl 2-(3-chloro-4-fluorophenoxy)acetate . This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the phenoxy group.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazole ring and phenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is unique due to the presence of the triazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O3S/c1-18-11(16-17-13(18)22-7-12(19)20-2)6-21-8-3-4-10(15)9(14)5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYLJCZLKVMJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)OC)COC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE

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